ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate
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Overview
Description
Ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate is a heterocyclic compound that features a fused ring system combining imidazole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde to form the imidazole ring, followed by further functionalization to introduce the triazole moiety.
Wallach Synthesis: This method involves the oxidative cyclization of diaminomaleonitrile with an aldehyde.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form the imidazole ring, followed by cyclization to introduce the triazole moiety.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products .
Scientific Research Applications
Ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Research: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Modulating Receptors: The compound may interact with cellular receptors, altering their signaling pathways.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate can be compared with other similar compounds, such as:
Imidazole Derivatives: These compounds share the imidazole ring but may lack the triazole moiety.
Triazole Derivatives: These compounds contain the triazole ring but may lack the imidazole moiety.
Imidazo[1,2-a]pyridine: This compound features a fused imidazole and pyridine ring system, differing from the triazole moiety.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H10N4O2 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 5,6-dihydro-4H-imidazo[1,2-c]triazole-3-carboxylate |
InChI |
InChI=1S/C7H10N4O2/c1-2-13-7(12)5-6-8-3-4-11(6)10-9-5/h8H,2-4H2,1H3 |
InChI Key |
KHDACKQEOXSKEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NCCN2N=N1 |
Origin of Product |
United States |
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